

An In-depth Technical Guide on the Physical and Chemical Properties of Vinylcyclopropane

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Compound of Interest

Compound Name: Vinylcyclopropane

Cat. No.: B126155

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclopropane, a strained cyclic hydrocarbon, serves as a versatile building block in organic synthesis, primarily owing to its unique reactivity stemming from the inherent ring strain of the cyclopropyl group and the presence of a vinyl moiety. This technical guide provides a comprehensive overview of the core physical and chemical properties of **vinylcyclopropane**. It includes a detailed summary of its physical constants, spectroscopic data, and a thorough exploration of its chemical reactivity, with a focus on the synthetically valuable **vinylcyclopropane**-cyclopentene rearrangement. Experimental protocols for its synthesis and key reactions are detailed to facilitate its practical application in a laboratory setting. Furthermore, this guide visualizes key reaction pathways and experimental workflows using the DOT language for enhanced clarity.

Physical Properties

Vinylcyclopropane is a colorless, volatile liquid at room temperature. Its physical properties are summarized in the tables below, reflecting data from various sources. The variability in reported values may be attributed to different experimental conditions and purity levels.

Table 1: General and Physical Properties of Vinylcyclopropane

| Property | Value | Source(s) |
|-------------------|-------------------------------|----------------------------|
| CAS Number | 693-86-7 | [1] |
| Molecular Formula | C ₅ H ₈ | [1] |
| Molecular Weight | 68.12 g/mol | [1] |
| Boiling Point | 40-41 °C | [1] |
| Melting Point | -110 °C | No specific citation found |
| Density | 0.721 g/mL | No specific citation found |
| Refractive Index | 1.414 | No specific citation found |

Table 2: Solubility of Vinylcyclopropane

| Solvent | Solubility | Rationale |
|--------------------------------|------------|--|
| Water | Insoluble | As a non-polar hydrocarbon, vinylcyclopropane exhibits poor solubility in the highly polar solvent, water. |
| Hexane, Toluene, Diethyl Ether | Soluble | Vinylcyclopropane is expected to be readily soluble in non-polar organic solvents due to similar intermolecular forces ("like dissolves like").[2] |
| Ethanol | Soluble | It is likely to be soluble in less polar alcohols like ethanol. |
| Chloroform, Dichloromethane | Soluble | Expected to be soluble in halogenated organic solvents. |

Spectroscopic Data

The structural features of **vinylcyclopropane** give rise to a characteristic spectroscopic signature.

Table 3: Spectroscopic Data for Vinylcyclopropane

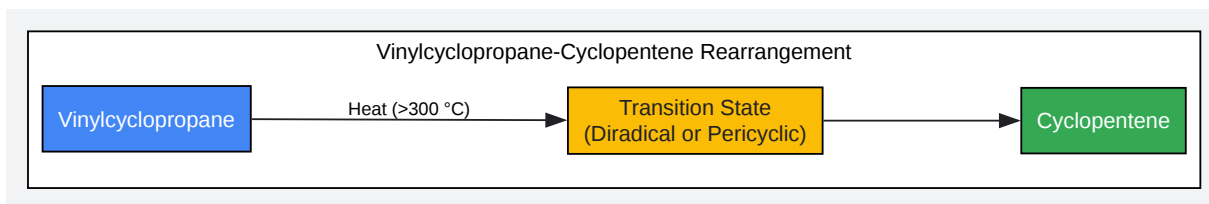
| Technique | Data |
|------------------------|---|
| ¹ H NMR | The proton NMR spectrum shows complex multiplets. Approximate chemical shifts are: δ 5.3-5.6 (m, 1H, vinyl CH), δ 4.8-5.1 (m, 2H, vinyl CH ₂), δ 1.2-1.6 (m, 1H, cyclopropyl CH), δ 0.4-0.8 (m, 4H, cyclopropyl CH ₂). [3] |
| ¹³ C NMR | Approximate chemical shifts are: δ 139 (vinyl CH), δ 113 (vinyl CH ₂), δ 15 (cyclopropyl CH), δ 8 (cyclopropyl CH ₂). One source reports a chemical shift of -2.7 ppm for the cyclopropyl carbons, which is characteristic of the high shielding in cyclopropane rings. [4] |
| Infrared (IR) | Characteristic peaks are expected for C-H stretching of the vinyl group (~3080 cm ⁻¹), C=C stretching (~1640 cm ⁻¹), and C-H stretching of the cyclopropyl group (~3000 cm ⁻¹). The cyclopropyl ring itself has characteristic absorptions. |
| Mass Spectrometry (MS) | The molecular ion peak (M ⁺) is expected at m/z = 68. Fragmentation patterns would likely involve loss of the vinyl group or ring-opening pathways. |

Chemical Properties and Reactivity

The chemical reactivity of **vinylcyclopropane** is dominated by reactions that relieve the ring strain of the cyclopropane ring.

Vinylcyclopropane-Cyclopentene Rearrangement

The most notable reaction of **vinylcyclopropane** is its thermal rearrangement to cyclopentene. This reaction typically requires high temperatures (above 300 °C) and proceeds through a diradical intermediate, although a concerted pericyclic mechanism has also been proposed.[\[3\]](#)
[\[5\]](#)



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Figure 1: Vinylcyclopropane to Cyclopentene Rearrangement.

The high activation energy of this rearrangement is a significant drawback.^[3] However, the reaction temperature can be lowered by the introduction of certain substituents or by using transition metal catalysts.^[3] Lewis and Brønsted acids can also promote ring-opening and rearrangement reactions under milder conditions.^[6]

Other Ring-Opening Reactions

Vinylcyclopropanes can undergo a variety of other ring-opening reactions, making them versatile synthetic intermediates:

- **Acid-Catalyzed Ring Opening:** In the presence of acids, the cyclopropane ring can open to form carbocationic intermediates, which can then be trapped by nucleophiles.
- **Transition Metal-Catalyzed Reactions:** Metals such as rhodium, palladium, and nickel can catalyze a range of cycloaddition reactions, including [3+2], [5+2], and [3+3] cycloadditions, leading to the formation of various carbocyclic and heterocyclic systems.^{[7][8]}
- **Radical Reactions:** The vinyl group can undergo radical addition, which can be followed by ring opening of the cyclopropylmethyl radical.

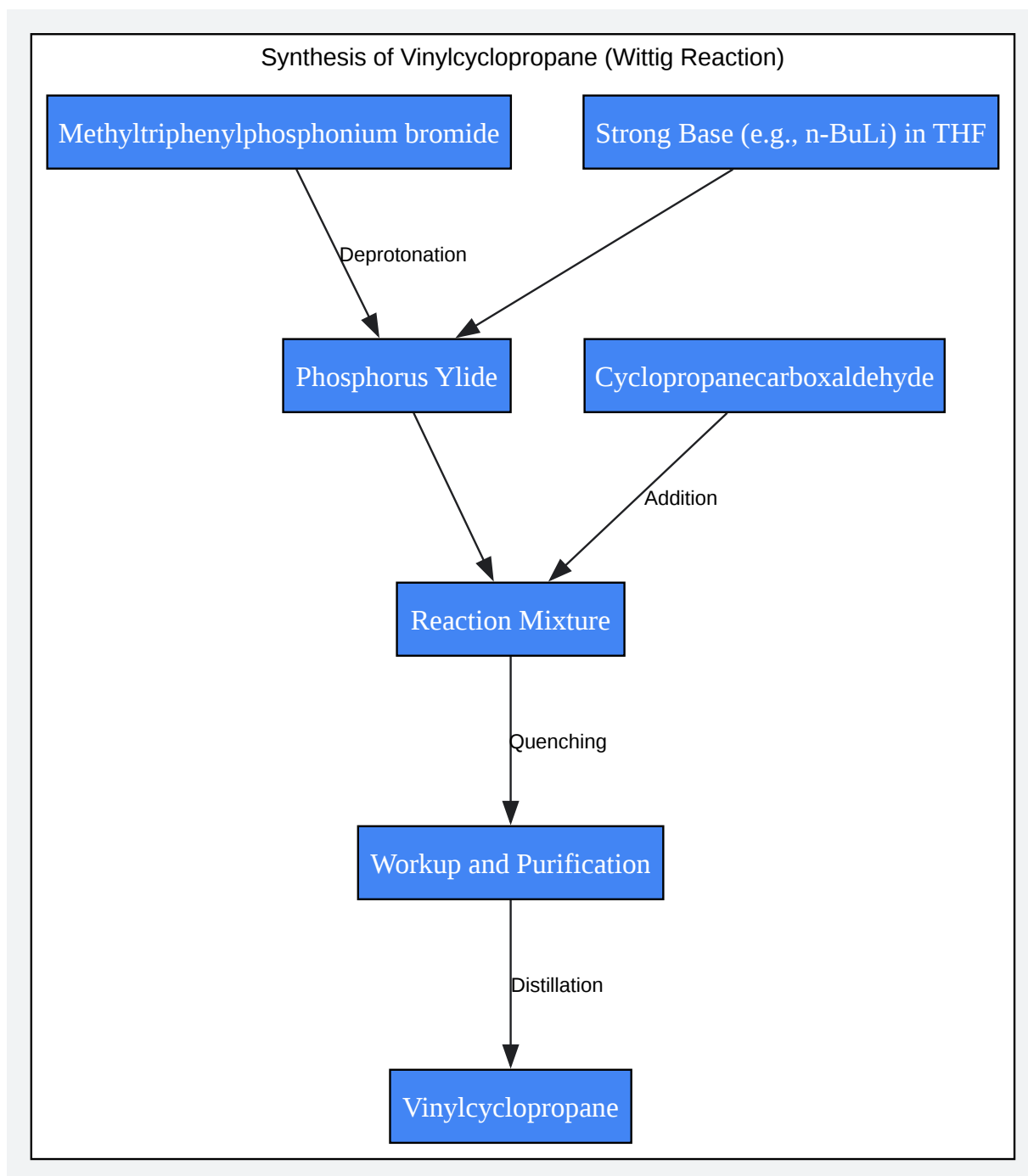
Polymerization

Vinylcyclopropane can undergo polymerization through both the vinyl group and via ring-opening mechanisms, leading to polymers with unique structures and properties.

Experimental Protocols

Synthesis of Vinylcyclopropane via Wittig Reaction

This protocol describes the synthesis of **vinylcyclopropane** from cyclopropanecarboxaldehyde using a Wittig reaction.



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Figure 2: Workflow for the Synthesis of **Vinylcyclopropane**.

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Cyclopropanecarboxaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for inert atmosphere reactions

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of n-BuLi in hexanes to the suspension via the dropping funnel. A deep yellow or orange color indicates the formation of the phosphorus ylide.
- Stir the mixture at room temperature for 1-2 hours.
- Cool the reaction mixture back to 0 °C and add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and carefully remove the solvent by distillation at atmospheric pressure.
- Purify the crude product by fractional distillation to obtain pure **vinylcyclopropane**.

Thermal Rearrangement of Vinylcyclopropane to Cyclopentene

This protocol outlines the gas-phase thermal rearrangement of **vinylcyclopropane**.

Materials:

- **Vinylcyclopropane**
- A tube furnace or a similar apparatus for high-temperature reactions
- A system for collecting the product, such as a cold trap

Procedure:

- Set up a tube furnace with a quartz or Pyrex tube packed with an inert material (e.g., glass beads) to ensure efficient heat transfer.
- Heat the furnace to the desired temperature (typically 350-450 °C).
- Pass a slow stream of **vinylcyclopropane** vapor, carried by an inert gas (e.g., nitrogen), through the hot tube.
- Collect the product mixture in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
- Analyze the collected liquid by gas chromatography (GC) or NMR spectroscopy to determine the conversion and product distribution.^[9]

Relevance in Drug Development

While **vinylcyclopropane** itself is not used as a therapeutic agent, the cyclopropane ring is a valuable structural motif in medicinal chemistry.[10][11] Its incorporation into drug candidates can lead to:

- **Increased Potency:** The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[11]
- **Improved Metabolic Stability:** The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains, which can lead to a longer in vivo half-life of a drug.[11]
- **Modulation of Physicochemical Properties:** The introduction of a cyclopropane ring can influence properties such as lipophilicity and aqueous solubility.

The vinyl group on **vinylcyclopropane** provides a handle for further functionalization, allowing for the synthesis of a diverse range of cyclopropane-containing molecules for screening in drug discovery programs. The **vinylcyclopropane**-cyclopentene rearrangement and other cycloaddition reactions provide access to five-membered ring systems, which are also prevalent in many biologically active compounds.[12]

Conclusion

Vinylcyclopropane is a fascinating molecule with a rich and diverse chemistry. Its unique combination of a strained ring and a reactive vinyl group makes it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry. The continued exploration of the reactivity of **vinylcyclopropane** and its derivatives is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

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